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Compound of Interest

Compound Name: 2-Bromo-1-(3-thienyl)-1-ethanone

Cat. No.: B072342 Get Quote

An In-depth Technical Guide to 2-Bromo-1-(3-thienyl)-1-ethanone

This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-Bromo-1-(3-thienyl)-1-ethanone, tailored for researchers, scientists, and

professionals in drug development. This document consolidates key data, experimental

methodologies, and structural information to serve as a foundational resource.

Core Chemical and Physical Properties
2-Bromo-1-(3-thienyl)-1-ethanone is a heterocyclic ketone that serves as a valuable

intermediate in organic synthesis, particularly in the development of pharmaceutical

compounds.[1][2] Its chemical structure consists of a thiophene ring acylated at the 3-position

with a bromoacetyl group.

Quantitative Data Summary
The fundamental physical and chemical properties of 2-Bromo-1-(3-thienyl)-1-ethanone are

summarized in the table below for quick reference.
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Property Value Source(s)

IUPAC Name
2-bromo-1-(thiophen-3-

yl)ethanone
[3][4]

CAS Number 1468-82-2 [3][4][5]

Molecular Formula C₆H₅BrOS [3][4][5]

Molecular Weight 205.07 g/mol [3][4]

Appearance
Off-white to light yellow

powder/solid
[2]

Melting Point 61 °C [5][6]

Boiling Point
247.5 ± 15.0 °C at 760 mmHg

(Predicted)
[5][6]

Density 1.658 ± 0.06 g/cm³ (Predicted) [6]

Flash Point 103.5 °C [5]

Purity 96-98% (Typical) [2][5]

Storage 2-8°C, Keep in a cool place [2][6]

SMILES BrCC(=O)C1=CSC=C1 [3][4]

InChI Key
TXEJYUFJFSPCHH-

UHFFFAOYSA-N
[3][4]

Spectroscopic Properties
While specific spectra for 2-Bromo-1-(3-thienyl)-1-ethanone are not detailed in the provided

results, the expected spectroscopic characteristics can be inferred from the functional groups

present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band

for the carbonyl group (C=O) stretch, typically in the range of 1660–1770 cm⁻¹.[7] For α,β-

unsaturated ketones, this peak appears in the 1666-1685 cm⁻¹ region.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The aldehydic proton is highly deshielded, appearing far downfield.[7] Protons on

the carbon alpha to the carbonyl group will also be downfield. The protons on the

thiophene ring will exhibit characteristic shifts and coupling patterns.

¹³C NMR: A distinctive peak for the carbonyl carbon is expected in the 190-215 ppm range,

which is a strong indicator of a ketone or aldehyde.[7]

Mass Spectrometry: Common fragmentation patterns for ketones include the McLafferty

rearrangement and alpha-cleavage.[7]

Experimental Protocols
An experimental protocol for the synthesis of a structurally related compound, 1-(3-Bromo-2-

thienyl)ethanone, involves a Friedel-Crafts acylation reaction.[1] A similar approach can be

adapted for the synthesis of 2-Bromo-1-(3-thienyl)-1-ethanone, which would typically involve

the bromination of 1-(3-thienyl)ethanone.

Illustrative Synthesis of 1-(3-Bromo-2-thienyl)ethanone:[1]

Reaction Setup: A three-necked, round-bottomed flask is charged with dichloromethane

(CH₂Cl₂) and anhydrous aluminum chloride (AlCl₃). The flask is cooled to 0°C (273 K).

Addition of Acetyl Chloride: A solution of freshly distilled acetyl chloride in CH₂Cl₂ is added

dropwise over 30 minutes.

Stirring: The reaction mixture is stirred for 1 hour at 0°C.

Addition of 3-Bromothiophene: The mixture is further cooled to -23°C (250 K), and a solution

of 3-bromothiophene in CH₂Cl₂ is added dropwise over 1 hour.

Reaction Completion: The reaction is stirred for 30 minutes at -23°C, then slowly warmed to

room temperature and stirred for an additional hour.

This procedure outlines the acylation of a brominated thiophene. The synthesis of the title

compound would likely follow the reverse, with the acylation of thiophene followed by

bromination of the acetyl group.
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Diagrams and Workflows
The following diagrams illustrate the logical relationships of the compound's properties and a

potential synthetic workflow.

Figure 1: Key Identifiers and Properties of 2-Bromo-1-(3-thienyl)-1-ethanone

2-Bromo-1-(3-thienyl)-1-ethanone
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CAS: 1468-82-2 Formula: C₆H₅BrOS MW: 205.07 g/mol SMILES: BrCC(=O)C1=CSC=C1 Melting Point: 61 °C Boiling Point: ~247.5 °C Appearance: Solid IR: ~1685 cm⁻¹ (C=O) ¹³C NMR: ~200 ppm (C=O) Storage: 2-8°C
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Caption: Key properties of 2-Bromo-1-(3-thienyl)-1-ethanone.
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Figure 2: Plausible Synthetic Workflow
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Caption: A plausible synthetic route to the target compound.

Applications and Relevance
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Acetyl thiophenes and their derivatives are recognized as important bioactive intermediates for

the creation of novel heterocyclic compounds.[1] They are utilized in the synthesis of various

pharmaceutical compounds and derivatives that exhibit a range of pharmacological properties,

including anti-inflammatory, analgesic, and antibacterial activities.[1] The title compound, as a

bromoacetyl derivative, is a potent alkylating agent, making it a versatile building block for

introducing the 3-thienoylmethyl group into various molecular scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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